(2-Bromophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
Bromophenyl is a phenyl ring with a bromine substitution. Furan is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Thiazepan is a seven-membered heterocyclic compound containing nitrogen and sulfur .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic (bromophenyl and furan) and heterocyclic (thiazepan) components. The bromine atom on the phenyl ring could potentially influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the bromophenyl, furan, and thiazepan components. The bromine atom on the phenyl ring is a good leaving group, which could make it reactive in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. Bromophenyl groups are typically heavy and can influence the compound’s density and boiling point .Scientific Research Applications
Synthesis and Catalysis
The chemical compound (2-Bromophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone and its derivatives are primarily studied in the context of synthesis and catalysis. A notable application involves its use in the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, which allows for the efficient synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This method is distinguished by its good yields, high selectivity, low catalyst loading, and short reaction times, underscoring the compound's role in facilitating complex chemical transformations (B. Reddy et al., 2012).
Antimicrobial and Antioxidant Activities
Another research dimension explores the antimicrobial and antioxidant properties of derivatives of this compound. For instance, some studies have synthesized furan-2-yl(phenyl)methanone derivatives to evaluate their in vitro cytotoxicity against various human cancer cell lines, showing promising inhibitory abilities on Hep-G2 cells with IC50 values ranging from 1.39 to 8.03 µM (Nguyễn Tiến Công et al., 2020). Additionally, certain derivatives have been tested for their protein tyrosine kinase inhibitory activity, with some showing efficacy comparable or superior to the positive reference compound genistein (Feilang Zheng et al., 2011).
Synthesis of Biologically Active Compounds
The compound has also been used as a precursor in the synthesis of novel furan-2-yl(phenyl)methanone derivatives with potential biological activities. For example, derivatives have been synthesized for evaluating their inhibitory effects on vascular smooth muscle cell (VSMC) proliferation, with some showing significant in vitro activity. These compounds offer a promising avenue for developing treatments targeting cardiovascular diseases (Li Qing-shan, 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, such as enzymes, receptors, and other proteins, which play crucial roles in cellular processes .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting the cellular processes they are involved in .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as the regulation of gene expression, modulation of signal transduction pathways, and alteration of metabolic processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have potential impacts on cellular processes such as cell proliferation, apoptosis, and differentiation .
Action Environment
The action, efficacy, and stability of (2-Bromophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other interacting molecules, and the specific characteristics of the target cells .
Properties
IUPAC Name |
(2-bromophenyl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2S/c17-13-5-2-1-4-12(13)16(19)18-8-7-15(21-11-9-18)14-6-3-10-20-14/h1-6,10,15H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYBSDRAEGVHAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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